1-benzyl-3-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
This would typically include the IUPAC name, molecular formula, and molecular weight of the compound.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antibacterial and Antimicrobial Studies
Compounds structurally similar to 1-benzyl-3-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide have been explored for their promising antibacterial activities. For instance, derivatives of pyrazole-1-carboxamide showed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents. These findings are based on a study that synthesized and assessed novel analogs for their microbial inhibitory capacities, suggesting that our compound of interest may also hold similar antibacterial properties (Palkar et al., 2017).
Anticancer Activity
Another area of scientific research where related compounds have shown promise is in the development of anticancer agents. Specifically, thiosemicarbazide derivatives, utilized as precursors for synthesizing heterocyclic compounds like 1,3,4-thiadiazole, have been tested for their antimicrobial activity, which indirectly supports their potential use in anticancer studies (Elmagd et al., 2017). This suggests that our compound could be explored for similar anticancer applications, given its structural similarity.
Enzyme Inhibition
The inhibition of enzymes, such as carbonic anhydrases, is another significant area of research for compounds with a 1,3,4-thiadiazole backbone. Metal complexes of heterocyclic sulfonamide derivatives have been synthesized, displaying strong inhibitory properties against human carbonic anhydrase isoenzymes. This line of research opens up possibilities for the compound to be explored for its enzyme inhibitory properties, potentially contributing to the treatment of conditions associated with aberrant enzyme activity (Büyükkıdan et al., 2013).
Herbicidal Applications
Research into pyrazole-4-carboxamide derivatives has also extended into agrochemical applications, particularly as herbicides. Compounds in this chemical class have been shown to possess herbicidal activity, with specific structural modifications enhancing their efficacy against various weeds while ensuring crop safety. This suggests potential agrochemical research applications for 1-benzyl-3-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, exploring its utility in developing new herbicides (Ohno et al., 2004).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas for further study.
properties
IUPAC Name |
1-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-15-23-24-21(29-15)22-19(27)18-13-26(12-16-8-4-2-5-9-16)25-20(18)28-14-17-10-6-3-7-11-17/h2-11,13H,12,14H2,1H3,(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNLKCAWXNAFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide |
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